molecular formula C22H26N2O6S B7716609 ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylate

ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylate

Cat. No. B7716609
M. Wt: 446.5 g/mol
InChI Key: TYDBYIQOAXOXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylate, also known as Boc-piperidine, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug synthesis and as a biochemical tool.

Mechanism of Action

The mechanism of action of ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to bind to the dopamine transporter, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This may have implications for the treatment of Alzheimer's disease and other neurological disorders. ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has also been shown to have antiviral and antitumor activity, although the exact mechanisms are not fully understood.

Advantages and Limitations for Lab Experiments

Ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has several advantages for lab experiments. It is stable and can be stored for long periods of time without degradation. It is also relatively easy to handle and can be used in a variety of synthetic reactions. However, ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has some limitations. It is a complex compound that requires specialized equipment and expertise to synthesize. It is also relatively expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for research on ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene, particularly its interactions with enzymes and receptors. Additionally, there is potential for the development of new drugs based on the structure of ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene, particularly for the treatment of neurological disorders and cancer.

Synthesis Methods

Ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene can be synthesized through a multi-step process, which involves the reaction of piperidine with ethyl chloroformate and subsequent reaction with 3-benzamido-4-methoxyphenylsulfonyl chloride. The final product is obtained through purification using column chromatography. The synthesis of ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has been extensively studied for its potential applications in drug synthesis. It has been used as a building block in the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antipsychotic drugs. ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has also been used as a biochemical tool to study the structure and function of proteins and enzymes.

properties

IUPAC Name

ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-3-30-22(26)17-11-13-24(14-12-17)31(27,28)18-9-10-20(29-2)19(15-18)23-21(25)16-7-5-4-6-8-16/h4-10,15,17H,3,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDBYIQOAXOXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate

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